molecular formula C9H11Br B034183 1-(Bromomethyl)-2,3-dimethylbenzene CAS No. 104155-11-5

1-(Bromomethyl)-2,3-dimethylbenzene

Cat. No.: B034183
CAS No.: 104155-11-5
M. Wt: 199.09 g/mol
InChI Key: UFYRPPWFKLXRQV-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2,3-dimethylbenzene (CAS: 81093-21-2) is an aromatic brominated compound characterized by a benzene ring substituted with a bromomethyl group and two methyl groups at the 2- and 3-positions. It is commonly used in organic synthesis as an alkylating agent or intermediate for pharmaceuticals and polymers. Synonyms include 3-bromo-1,2-dimethylbenzene and 2,3-dimethylbromobenzene . Its hazards include toxicity via inhalation, skin contact, and ingestion, necessitating strict safety protocols during handling .

Properties

IUPAC Name

1-(bromomethyl)-2,3-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Br/c1-7-4-3-5-9(6-10)8(7)2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYRPPWFKLXRQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CBr)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50146321
Record name Benzene, (bromomethyl)dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50146321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104155-11-5, 81093-21-2
Record name Benzene, (bromomethyl)dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104155115
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, (bromomethyl)dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50146321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(bromomethyl)-2,3-dimethylbenzene
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Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Positional Isomers

  • 1-(Bromomethyl)-3,5-dimethylbenzene (CAS: 27129-86-8): This positional isomer has bromomethyl and methyl groups at the 1-, 3-, and 5-positions.
  • 2-(Bromomethyl)-1,3,5-trimethylbenzene (CAS: 4761-00-6) :
    The additional methyl group at the 5-position increases steric bulk, which may lower reactivity in coupling reactions but improve stability in acidic conditions .

Halogen-Substituted Analogues

  • 1-(Chloromethyl)-2,3-dimethylbenzene :
    Chlorine’s lower electronegativity compared to bromine results in weaker C–X bond polarization, reducing its efficiency in SN2 reactions. However, it may offer cost advantages in large-scale syntheses .

  • 1-(Dibromomethyl)-2-(bromomethyl)-4,5-dinitrobenzene (Compound 151) :
    The presence of nitro groups and multiple bromine atoms significantly alters electronic properties, as evidenced by distinct NMR shifts (e.g., 8.49 ppm for aromatic protons in ¹H-NMR) compared to the simpler 2,3-dimethyl derivative .

NMR Spectroscopic Comparison

  • 1-(Bromomethyl)-2,3-dimethylbenzene :
    Expected ¹H-NMR signals include aromatic protons near 6.6–7.2 ppm (split due to ortho-substitution) and bromomethyl CH2 at ~4.5 ppm. ¹³C-NMR would show quaternary carbons near 138–140 ppm and bromomethyl carbon at ~30–35 ppm .

  • 1-(Chloromethyl)-3,5-dimethylbenzene :
    Exhibits ¹H-NMR peaks at 6.68–6.75 ppm (aromatic CH), 4.15 ppm (CH2Cl), and 2.04 ppm (CH3). ¹³C-NMR signals include benzylic CH3 at 21.65 ppm and CH2Cl at 46.97 ppm . The bromo analogue’s CH2Br group is expected downfield (~4.5–5.0 ppm in ¹H-NMR) due to bromine’s stronger deshielding effect.

Industrial and Research Utility

  • Pharmaceutical Intermediates: Bromomethyl aromatics are precursors to bioactive molecules. For instance, 1-(bromomethyl)-2,3-dimethylbenzene could serve as a scaffold for anti-cancer agents, similar to derivatives like 2,3-bis(bromomethyl)-quinoxaline (Compound 156), which is synthesized in 54% yield via silica gel purification .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound CAS Number Molecular Weight Key NMR Shifts (¹H/¹³C) Reactivity in SN2 (Relative)
1-(Bromomethyl)-2,3-dimethylbenzene 81093-21-2 213.08 g/mol CH2Br: ~4.5 ppm; Ar-CH3: ~2.1 ppm High
1-(Bromomethyl)-3,5-dimethylbenzene 27129-86-8 213.08 g/mol CH2Br: ~4.4 ppm; Ar-CH3: ~2.0 ppm Moderate
1-(Chloromethyl)-3,5-dimethylbenzene 168.66 g/mol CH2Cl: 4.15 ppm; Ar-CH3: 2.04 ppm Low

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